molecular formula C9H7BrF2INO B1381569 2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide CAS No. 1881847-22-8

2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide

Cat. No.: B1381569
CAS No.: 1881847-22-8
M. Wt: 389.96 g/mol
InChI Key: VSMPFXSSFDTHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide is an organic compound that contains bromine, fluorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide typically involves the following steps:

    Amidation: The formation of the amide bond with 2,2-difluoroethylamine.

A common synthetic route involves the bromination of 5-iodobenzamide followed by the reaction with 2,2-difluoroethylamine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and iodination processes, followed by amidation reactions. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

    Biological Studies: It can be used in studies to understand the interaction of halogenated compounds with biological systems.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules used in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide involves its interaction with specific molecular targets. The presence of bromine, fluorine, and iodine atoms allows the compound to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2,2-difluoroethyl)-5-fluorobenzamide
  • 2-Bromo-N-(2,2-difluoroethyl)-N-methyl-5-sulfamoylbenzamide
  • 2-Bromo-N-(2-bromo-2,2-difluoroethyl)benzamide

Uniqueness

2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interaction with other molecules. This makes it distinct from similar compounds that may only contain one type of halogen atom.

Biological Activity

2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the introduction of bromo and iodo substituents on the benzamide structure. The difluoroethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

General Reaction Scheme

  • Starting Materials : 5-iodobenzoyl chloride, 2,2-difluoroethylamine.
  • Reagents : Base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane).
  • Procedure : The benzoyl chloride is reacted with the amine under reflux conditions to yield the desired benzamide.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing primarily on its effects on various biological pathways.

The compound is believed to interact with specific receptors in biological systems, including:

  • Dopamine Receptors : Compounds with similar structures have shown significant binding affinity for dopamine D2 receptors, which are crucial in neurological functions and therapeutic targets for conditions like schizophrenia and Parkinson's disease .
  • Serotonin Receptors : It may also exhibit activity against serotonin receptors, contributing to its potential as an antiemetic agent .

Structure-Activity Relationships (SAR)

The introduction of halogen atoms (bromo and iodo) and a difluoroethyl group significantly alters the pharmacological profile of benzamides. Studies suggest that:

  • Bromine and Iodine Substituents : Enhance receptor binding affinity and selectivity .
  • Difluoroethyl Group : Increases lipophilicity, potentially improving cell membrane permeability and bioavailability.

Table 1: Summary of Biological Activities

CompoundActivity DescriptionReference
This compoundPotential D2 receptor antagonist
Analogous CompoundsSignificant binding to serotonin receptors
Other BenzamidesVaried affinities for dopamine D2 receptors

Case Studies

Several case studies have explored the pharmacological implications of compounds similar to this compound:

  • Antiemetic Properties : A study demonstrated that compounds with similar structures effectively reduced nausea in animal models by antagonizing serotonin receptors .
  • Dopaminergic Activity : Research indicated that modifications in the benzamide structure led to enhanced activity at dopamine receptors, suggesting potential applications in treating neurological disorders .

Properties

IUPAC Name

2-bromo-N-(2,2-difluoroethyl)-5-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2INO/c10-7-2-1-5(13)3-6(7)9(15)14-4-8(11)12/h1-3,8H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMPFXSSFDTHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)NCC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.